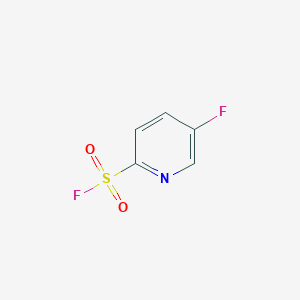

5-Fluoropyridine-2-sulfonyl fluoride

Vue d'ensemble

Description

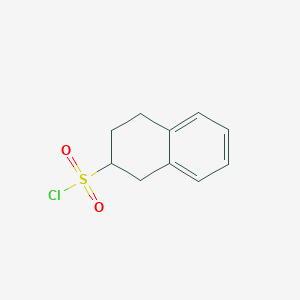

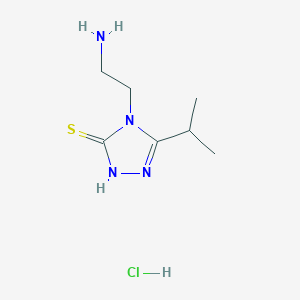

5-Fluoropyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C5H3F2NO2S and a molecular weight of 179.15 g/mol .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as 5-Fluoropyridine-2-sulfonyl fluoride, is a topic of interest in the field of organic chemistry . Fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . The synthesis of fluoropyridines remains a challenging problem due to their reduced basicity and reactivity compared to their chlorinated and brominated analogues .Molecular Structure Analysis

The molecular structure of 5-Fluoropyridine-2-sulfonyl fluoride can be represented by the InChI code1S/C5H3F2NO2S/c6-4-1-2-5 (8-3-4)11 (7,9)10/h1-3H . Chemical Reactions Analysis

Fluoropyridines, including 5-Fluoropyridine-2-sulfonyl fluoride, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Applications De Recherche Scientifique

Organic Synthesis

- Summary of Application : 5-Fluoropyridine-2-sulfonyl fluoride has found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . It is a prevalent structural unit found in biologically active molecules and versatile synthetic intermediates in modern organic synthesis .

- Methods of Application : Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method represents a concise and effective approach for C–SO2F bond formation .

- Results or Outcomes : The use of 5-Fluoropyridine-2-sulfonyl fluoride in organic synthesis has led to the production of diverse functionalized sulfonyl fluorides .

Synthesis of Fluorinated Pyridines

- Summary of Application : The compound is used in the synthesis of 2-amino-5-fluoropyridine, which is a starting material for synthesizing pyridothiadiazene 1,1-dioxides .

- Methods of Application : The Baltz-Schiemann reaction is applied for the synthesis of 2-amino-5-fluoropyridine .

- Results or Outcomes : The synthesis results in the production of 2-amino-5-fluoropyridine, which acts as AMPA potentiators .

Synthesis of Fluorinated Pyridines

- Summary of Application : 5-Fluoropyridine-2-sulfonyl fluoride is used in the synthesis of fluorinated pyridines . Fluorinated pyridines are of interest due to their unusual physical, chemical, and biological properties .

- Methods of Application : The synthesis of fluorinated pyridines often involves the use of complex reactions such as the Baltz-Schiemann reaction . In one method, 3-Bromo-2-nitropyridine reacts with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .

- Results or Outcomes : The synthesis results in the production of fluorinated pyridines, which have potential applications in various biological fields .

Safety And Hazards

The safety information for 5-Fluoropyridine-2-sulfonyl fluoride indicates that it is dangerous . It has the hazard statement H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Orientations Futures

Sulfonyl fluorides, including 5-Fluoropyridine-2-sulfonyl fluoride, have received considerable attention and continuous interest from the communities of synthetic chemistry and medicinal chemistry . The generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides represent new horizons for the synthesis of sulfonyl fluorides .

Propriétés

IUPAC Name |

5-fluoropyridine-2-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F2NO2S/c6-4-1-2-5(8-3-4)11(7,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJSBTEIQGWQQPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoropyridine-2-sulfonyl fluoride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide](/img/structure/B1525775.png)

![2-[(3-Bromophenyl)methyl]butanoic acid](/img/structure/B1525784.png)